

Comprehensive Technical Guide: Toxicity and Carcinogenic Effects of Sterigmatocystin

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Compound Focus: Sterigmatocystine

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Introduction to Sterigmatocystin and Its Research Significance

Sterigmatocystin (STC) is a polyketide mycotoxin produced by various *Aspergillus* species, most notably *A. versicolor* and *A. nidulans*, with significant implications for food safety and human health. As the **penultimate precursor** to aflatoxin B1 in the biosynthetic pathway, STC shares structural similarities and biological activities with this more widely studied mycotoxin, though it is generally considered less potent [1] [2]. The International Agency for Research on Cancer (IARC) classifies STC as a **Group 2B carcinogen** (possibly carcinogenic to humans) based on sufficient evidence of carcinogenicity in animal studies, though human epidemiological data remain limited [1] [2].

The study of STC has gained increased attention in recent years due to several factors: its contamination of various food commodities including grains, spices, cheese, and coffee; its presence in water-damaged buildings where producing fungi proliferate; and emerging research revealing its potential **anti-cancer properties** at specific concentrations through novel mechanisms of action [3] [4] [5]. This dual nature of STC—as both a public health concern and a potential therapeutic agent—makes it a compelling subject for ongoing research, particularly for professionals in toxicology, drug development, and food safety.

Chemical Properties and Natural Occurrence

Structural Characteristics and Physicochemical Properties

Sterigmatocystin is characterized by a **xanthone nucleus** attached to a **bisfuran structure**, which confers its biological activity and similarity to aflatoxins [1] [2]. The systematic IUPAC name for STC is (3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one, with a molecular formula of $C_{18}H_{12}O_6$ and a molar mass of 324.28 g/mol [1]. The compound typically forms **pale yellow needles** and demonstrates specific solubility characteristics that influence its extraction and analysis methods [1].

Table 1: Basic Chemical Properties of Sterigmatocystin

Property	Description
Chemical Formula	$C_{18}H_{12}O_6$
Molar Mass	324.28 g/mol
Appearance	Pale yellow needles
Solubility	Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform; slightly soluble in ethanol, methanol, and diethyl ether; insoluble in petroleum ether and water [1] [2]
Stability	Similar to aflatoxins in solution; phosphine gas depresses formation in cereals [1]

Natural Occurrence and Contamination Sources

STC-producing fungi are widely distributed in nature, with contamination reported in various agricultural commodities and food products worldwide. The presence of STC has been documented in **mouldy grain, green coffee beans, cheese, spices**, and animal feed, though comprehensive survey data remain limited compared to other mycotoxins like aflatoxins [1] [2] [5]. Recent studies have identified STC contamination in **fennel seeds** (*Foeniculum vulgare*) marketed in India, highlighting the potential for spice contamination, which represents a significant food safety concern given the global trade of these commodities [5].

Beyond food products, STC has been frequently detected in **water-damaged buildings** where *Aspergillus versicolor* colonizes building materials, carpets, and other substrates [1] [4]. This environmental exposure route presents potential public health concerns, particularly in areas with moisture problems and inadequate ventilation. The frequency of natural STC contamination appears less common than aflatoxins, though this may partially reflect limitations in analytical sensitivity rather than actual occurrence patterns [1].

Comprehensive Toxicity Profiles

Acute Toxicity and Organ-Specific Effects

Sterigmatocystin demonstrates **dose-dependent toxicity** across multiple organ systems, with the liver being the primary target organ. The acute toxicity profile varies considerably between species and administration routes, with reported LD₅₀ values ranging from 32 mg/kg for intraperitoneal administration in vervet monkeys to over 800 mg/kg in mice via oral administration [1].

Table 2: Acute Toxicity Profiles of Sterigmatocystin in Animal Models

Species	Administration Route	LD ₅₀	Key Observations
Mice	Oral	>800 mg/kg	Highest tolerance among documented species [1]
Wistar Rats (Male)	Oral	166 mg/kg	10-day LD ₅₀ [1]
Wistar Rats (Female)	Oral	120 mg/kg	10-day LD ₅₀ [1]
Rats (Male)	Intraperitoneal	60-65 mg/kg	10-day LD ₅₀ [1]
Vervet Monkeys	Intraperitoneal	32 mg/kg	10-day LD ₅₀ [1]

Chronic exposure to STC produces more consistent pathological findings across species. In rodent models, prolonged administration results in **hepatocellular damage**, **kidney lesions**, and gastrointestinal effects including diarrhea [1] [6]. Cattle exposed to feed containing approximately 8 mg/kg STC and contaminated with *Aspergillus versicolor* exhibited **bloody diarrhea**, **reduced milk production**, and in severe cases, mortality [1]. These findings demonstrate the significant veterinary and agricultural implications of STC contamination in animal feed supplies.

Carcinogenicity and Chronic Exposure Effects

The carcinogenic potential of STC has been extensively documented in animal studies, establishing it as a **potent hepatocarcinogen** with multi-organ carcinogenic potential. Chronic administration of STC in rodent models produces dose-dependent increases in tumor incidence, with particularly striking effects in the liver [1] [6] [2].

- **Hepatic Carcinogenicity:** Rats fed 5-10 mg/kg of STC for two years developed **hepatocellular carcinomas** at a 90% incidence rate, demonstrating the potent carcinogenic effect of prolonged exposure [1]. The hepatocarcinogenic activity of STC is estimated to be approximately **1/10 to 1/1000** that of aflatoxin B1, though this varies based on species and exposure conditions [1] [2].
- **Multi-Organ Carcinogenesis:** Beyond liver tumors, STC administration induces **pulmonary tumors in mice**, **renal lesions**, and alterations in liver and kidneys of African Green monkeys [1]. Dermal application of STC generates both **skin and hepatic tumors** in rat models, indicating multiple routes of exposure can lead to carcinogenic outcomes [1]. Mouse studies have documented STC-induced **lung adenocarcinoma** and **atypical hyperplasia of the glandular stomach**, demonstrating the broad tissue susceptibility to its carcinogenic effects [6] [4].
- **Species Susceptibility:** The carcinogenic response to STC varies considerably between species, with rodents generally demonstrating higher susceptibility than primates, though the database for non-rodent species remains limited [1]. This variability highlights the challenges in extrapolating animal carcinogenicity data to human risk assessment.

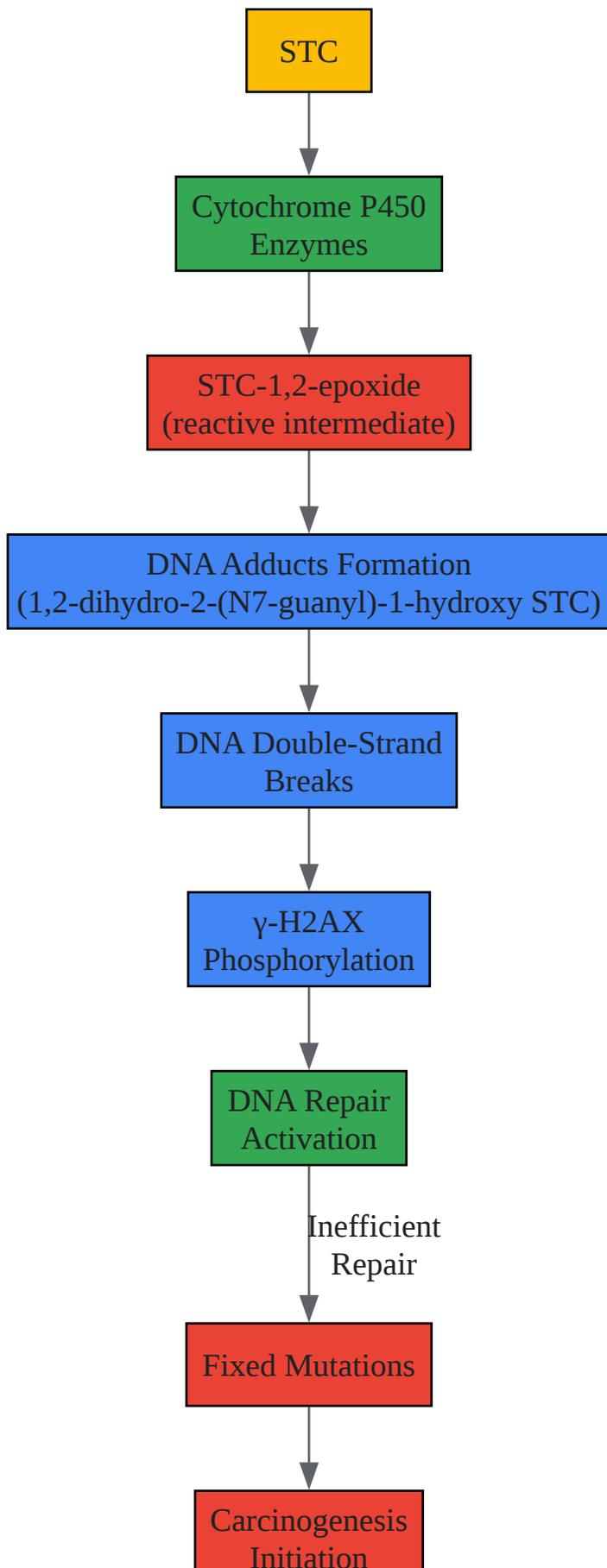
Molecular Mechanisms of Toxicity and Carcinogenesis

Genotoxicity and DNA Damage Mechanisms

Sterigmatocystin exerts its carcinogenic effects primarily through **genotoxic mechanisms** that initiate the carcinogenesis process. The fundamental genotoxic event involves metabolic activation to a reactive intermediate that forms covalent adducts with cellular DNA [6] [4] [2].

- **Metabolic Activation:** Similar to aflatoxin B1, STC undergoes **cytochrome P450-mediated biotransformation** to form **STC-1,2-epoxide**, a highly reactive electrophilic species [2]. This epoxide interacts with nucleophilic sites in DNA, primarily forming **1,2-dihydro-2-(N⁷-guanyl)-1-hydroxy STC adducts** that initiate the mutagenic process [2].
- **DNA Damage Response:** Treatment of human pulmonary cells (BEAS-2B and A549) with STC induces significant DNA damage as demonstrated by alkaline comet assays, with clear visualization of comet tails indicating fragmented DNA [4]. This damage triggers phosphorylation of **histone H2AX (γ-H2AX)**, a sensitive marker of DNA double-strand breaks that activates the cellular repair machinery [4].

The following diagram illustrates the primary genotoxicity pathway of sterigmatocystin:



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Figure 1: Molecular Pathway of Sterigmatocystin Genotoxicity and DNA Damage

Cell Cycle Dysregulation and Apoptotic Mechanisms

Beyond direct DNA damage, STC significantly impacts **cell cycle progression** and programmed cell death pathways, contributing to its carcinogenic potential. Multiple studies have demonstrated that STC induces **G2/M phase arrest** in various cell types, including human pulmonary cells, mouse embryo fibroblasts, and human esophageal epithelial cells [4].

The molecular basis for cell cycle arrest involves STC-mediated **deregulation of cyclin-dependent kinases (CDKs)** and their regulatory cyclin partners. In human bronchial epithelial cells (BEAS-2B), STC exposure downregulates key cell cycle regulators including **CDK1**, **Cyclin B1**, and **Cyclin A**, effectively halting progression through the G2/M checkpoint [4]. This arrest provides time for DNA repair before mitosis but may also select for cells with mutations if damage is not adequately repaired.

Simultaneously, STC modulates **apoptotic pathways** through both intrinsic and extrinsic mechanisms. In liver cancer cells, STC induces mitochondrial-mediated apoptosis characterized by **cytochrome c release**, **caspase activation**, and altered expression of Bcl-2 family proteins [3]. Recent research has identified that STC specifically **downregulates XIAP** (X-linked Inhibitor of Apoptosis Protein), a key negative regulator of caspase activity, thereby promoting apoptotic cell death in transformed cells [3].

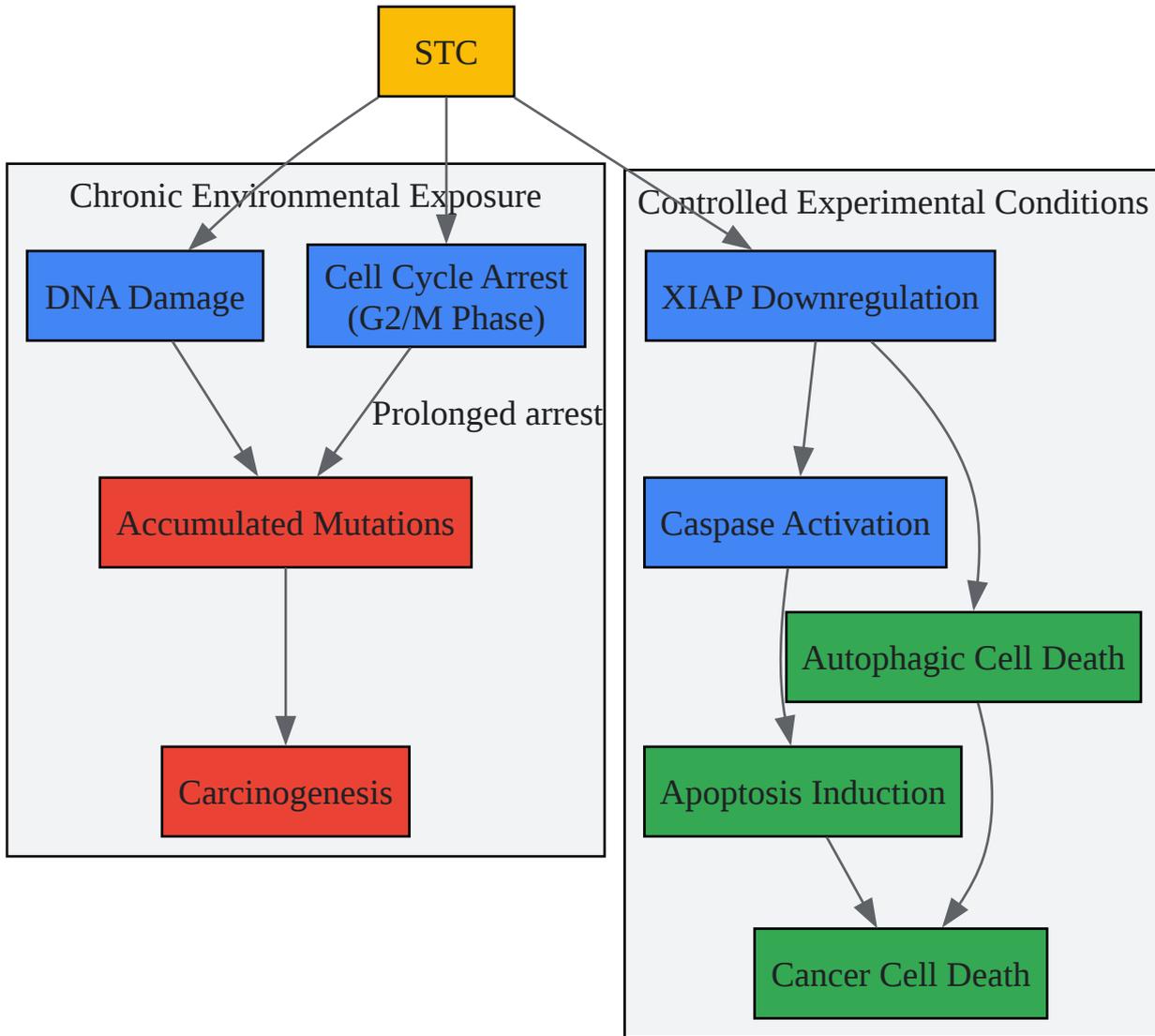
Emerging Research: Dual Role in Cancer Cell Death

Paradoxically, while STC functions as a carcinogen through the mechanisms described above, recent evidence indicates it can also induce cell death in specific cancer contexts, revealing a potential **therapeutic application** at controlled concentrations [3]. In liver cancer models, STC treatment induces both **apoptotic and autophagic cell death** through XIAP suppression, demonstrating a novel mechanism that could be exploited therapeutically [3].

This dual activity underscores the **dose-response complexity** of toxicological agents, where high-level environmental exposure promotes carcinogenesis, while controlled, targeted administration may selectively

eliminate cancer cells through specific molecular pathways.

The following diagram illustrates the opposing effects of STC based on exposure context:



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Figure 2: Dual Effects of Sterigmatocystin Based on Exposure Context

Analytical Methods and Detection Protocols

Sample Preparation and Extraction Techniques

Accurate determination of STC in various matrices requires rigorous **sample preparation** to isolate the analyte from complex biological or food matrices while minimizing interferences. Established protocols typically begin with extraction using **acetonitrile-water mixtures** or specifically **acetonitrile with 4% aqueous potassium chloride (9:1 ratio)** [1] [7]. This solvent system effectively extracts STC while precipitating proteins and other macromolecules that could interfere with subsequent analysis.

Following initial extraction, **cleanup procedures** are essential to remove co-extracted compounds that may compromise detection specificity. Solid-phase extraction (SPE) using **HLB (Hydrophilic-Lipophilic Balance) cartridges** has been successfully employed for plant-based food samples, providing excellent recovery rates while effectively removing matrix interferences [7]. Alternative cleanup approaches include immunoaffinity columns with STC-specific antibodies when available, though these materials are less commonly commercialized than for other mycotoxins like aflatoxins.

Detection and Quantification Methods

Several analytical techniques have been developed for STC determination, with varying levels of sensitivity, specificity, and throughput depending on the application requirements.

Table 3: Analytical Methods for Sterigmatocystin Detection

Method	Principles	Sensitivity	Applications	Limitations
Thin-Layer Chromatography (TLC)	Separation on silica plates, visualization with $AlCl_3$ and heating	20-50 $\mu g/kg$ [1]	Initial screening, qualitative analysis	Limited sensitivity and specificity [1]
High-Performance Liquid Chromatography (HPLC)	Reverse-phase separation with UV or fluorescence detection	Improved with post-column $AlCl_3$ reaction [1]	Food and feed analysis	Native UV absorbance or fluorescence limited [1]

Method	Principles	Sensitivity	Applications	Limitations
HPLC-MS/MS	LC separation with tandem mass spectrometry detection	0.5-0.8 µg/kg in plant foods [7]	Confirmatory analysis, complex matrices	High equipment cost, requires expertise [7]
Immunoassays	Antibody-based detection	Varies by kit	High-throughput screening	Potential cross-reactivity, less quantitative [2]

The current **gold standard** for STC analysis is **isotope dilution HPLC-MS/MS**, which provides exceptional sensitivity and specificity while compensating for matrix effects and recovery variations [7]. This approach has demonstrated limits of detection reaching 0.5 µg/kg for wheat and maize, and 0.8 µg/kg for peanut and soybean, with excellent precision (intra-day RSD <7.5%) and recovery rates (88.2-105%) [7].

Regulatory Status and Risk Assessment

Currently, **no country has established legislated limits** for STC in food or feed, primarily due to perceptions that its natural occurrence is less frequent than other mycotoxins like aflatoxins [1] [2]. However, this regulatory position may require reevaluation as improved analytical methods with greater sensitivity reveal more frequent contamination than previously recognized, and as research continues to elucidate the full spectrum of STC's toxicological effects.

The California Department of Health Services has derived a '**no significant risk**' intake level of 8 µg/kg body weight/day for a 70 kg adult based on TD~50~ values from the Cancer Potency Database [1]. This risk assessment approach provides a scientific basis for potential future regulatory actions should exposure data indicate significant public health concerns.

The European Food Safety Authority (EFSA) has acknowledged the potential for STC contamination in food and feed, highlighting the need for more comprehensive occurrence data to inform evidence-based risk management decisions [2]. This recognition reflects growing awareness of STC as a potential food safety hazard, even in the absence of specific regulatory limits.

Conclusion and Future Research Directions

Sterigmatocystin represents a **significant mycotoxin** with demonstrated carcinogenic potential in animal studies, structural and mechanistic similarities to aflatoxin B1, and widespread occurrence in various food commodities and environmental settings. While current regulations have not established specific limits for STC, ongoing research continues to elucidate its toxicological mechanisms and potential health impacts.

Important **research gaps** remain in several areas: the quantitative assessment of human exposure through different routes, the potential synergistic effects with other mycotoxins, the molecular basis for its recently discovered anti-cancer properties, and the development of cost-effective monitoring strategies for resource-limited settings. Additionally, the dual nature of STC—as both a carcinogen and potential therapeutic agent—warrants careful investigation to understand the dose-response relationships and conditions under which these opposing effects manifest.

For researchers and drug development professionals, STC presents both a challenge and an opportunity: understanding its carcinogenic mechanisms informs safety assessment, while elucidating its selective cytotoxicity against cancer cells may reveal novel therapeutic targets for oncology drug development.

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